Molecular Recognition: Biphenyl Substitution Enables Access to a Unique CDK2 Hydrophobic Pocket
The target compound's 7-(4-biphenyl) substituent is critical for engaging a hydrophobic pocket adjacent to the ATP-binding site of CDK2. A crystal structure of a closely related pyrazolo[1,5-a]pyrimidine inhibitor demonstrated that the biphenyl moiety occupies a region unexplored by inhibitors with smaller 7-aryl substituents [1]. This structural feature is absent in common analogs like the 7-phenyl or 7-(4-methylphenyl) variants, which are documented in patent literature [2]. Consequently, the target compound is expected to exhibit binding interactions that are structurally impossible for these simpler analogs to replicate.
| Evidence Dimension | Binding Site Complementarity |
|---|---|
| Target Compound Data | 7-(4-biphenyl) group capable of occupying a unique hydrophobic pocket |
| Comparator Or Baseline | 7-substituted pyrazolo[1,5-a]pyrimidine inhibitors with smaller aryl groups (e.g., phenyl, 4-methylphenyl) [2] |
| Quantified Difference | Qualitative: Access to a distinct, previously unexplored binding pocket vs. no pocket engagement. |
| Conditions | Inference from CDK2/cyclin A co-crystal structure (PDB referenced in CPRiL database) [1] |
Why This Matters
This unique protein-ligand interaction profile makes the compound a non-fungible tool for probing the biochemical consequences of engaging this specific CDK2 sub-pocket.
- [1] CPRiL Database, University of Freiburg. Entry on a potent CDK2 inhibitor where the biphenyl substituent occupies a previously unexplored pocket. View Source
- [2] Paruch, K., Dwyer, M. P., Guzi, T. J., et al. (2006). Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. US Patent Application US20040209878A1. View Source
